N-(4-chlorobenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a chlorophenyl group, a pyridinyl group, an oxadiazole ring, and a thiazole ring. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE typically involves multi-step reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic methods include:
Condensation Reactions: The initial step often involves the condensation of 4-chlorobenzyl chloride with a suitable amine to form an intermediate amide.
Cyclization Reactions: The intermediate amide is then subjected to cyclization reactions to form the oxadiazole and thiazole rings.
Functional Group Transformations: Various functional group transformations, such as halogenation and nitration, are performed to introduce the pyridinyl and other functional groups.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Hydrolysis: Hydrolysis reactions can be carried out under acidic or basic conditions to break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Disrupting Cellular Processes: It can interfere with essential cellular processes, such as DNA replication, protein synthesis, and cell division, leading to its biological effects.
Comparison with Similar Compounds
N-[(4-CHLOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Triazole Derivatives: These compounds also contain heterocyclic rings and exhibit similar biological activities, such as antimicrobial and antifungal properties.
Indole Derivatives: Indole derivatives share structural similarities and are known for their diverse biological activities, including anticancer and antiviral properties.
Imidazole Derivatives: Imidazole-containing compounds are known for their broad range of chemical and biological properties, including antibacterial and antifungal activities.
The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]-1,3-THIAZOLE-2-CARBOXAMIDE lies in its specific combination of functional groups and heterocyclic rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12ClN5O2S |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C18H12ClN5O2S/c19-13-3-1-11(2-4-13)9-21-16(25)18-22-14(10-27-18)17-23-15(24-26-17)12-5-7-20-8-6-12/h1-8,10H,9H2,(H,21,25) |
InChI Key |
WECKXNHXJYZVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC(=CS2)C3=NC(=NO3)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
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